N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 4-fluorophenyl group attached to the isoxazole ring and a phenoxyacetamide moiety. Isoxazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the isoxazole derivative with phenoxyacetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs. Additionally, green chemistry principles, such as the use of eco-friendly solvents and reagents, would be considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- **N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide
- **N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-8-6-13(7-9-14)17-10-15(21-24-17)11-20-18(22)12-23-16-4-2-1-3-5-16/h1-10H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUAHIRTEOWCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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